EBI-2511
描述
EBI-2511 是一种高效且口服有效的增强子结合蛋白同源物 2 (EZH2) 抑制剂。EZH2 是一种组蛋白甲基转移酶,通过组蛋白 H3 第 27 位赖氨酸的三甲基化 (H3K27me3) 在基因表达调控中起着至关重要的作用。 该化合物在临床前研究中展现出显著的抗肿瘤功效潜力,尤其是在与 EZH2 突变相关的癌症中 .
作用机制
EBI-2511 通过抑制 EZH2 的酶活性来发挥作用,从而降低 H3K27me3 的水平。这种抑制导致肿瘤抑制基因的重新激活,这些基因通常被 EZH2 介导的甲基化沉默。 分子靶点包括多梳抑制复合物 2 (PRC2) 的催化亚基,该亚基负责组蛋白 H3 的三甲基化 .
类似化合物:
他泽米替尼: 另一种 EZH2 抑制剂,已被 FDA 批准用于治疗上皮样肉瘤。
EPZ-6438: 一种临床化合物,用作 this compound 开发中的参照标准。
CPI-169: 一种具有不同结构框架的选择性 EZH2 抑制剂
比较: 与其他 EZH2 抑制剂相比,this compound 具有更高的效力和口服生物利用度。它在临床前模型中表现出优异的抗肿瘤功效,使其成为进一步开发的有希望的候选药物。 它能够以剂量依赖的方式显着降低 H3K27me3 水平,使其有别于其他类似化合物 .
生化分析
Biochemical Properties
EBI-2511 plays a crucial role in biochemical reactions, particularly in the inhibition of EZH2, a histone-lysine N-methyltransferase enzyme . It significantly reduces cellular H3K27me3 levels in a dose-dependent manner . This interaction with the enzyme EZH2 leads to the inhibition of the expression of target genes, many of which could inhibit tumorigenesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the transcription of target genes, such as tumor suppressor genes, by catalyzing the methylation of H3 histone of H3K27Me3 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an EZH2 inhibitor, this compound binds to the EZH2 enzyme and inhibits its function, leading to a decrease in the methylation of H3K27Me3 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates a dose-dependent reduction in H3K27me3 levels over time . It has shown excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It displays a dose-dependent inhibition on tumor growth, resulting in significant reduction in tumor size .
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the EZH2 enzyme . It interacts with this enzyme to inhibit the methylation of H3K27Me3, thereby influencing metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: EBI-2511 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。详细的合成路线属于专有信息,但通常涉及使用先进的有机合成技术来实现所需的分子结构。 反应条件通常包括使用特定的溶剂、催化剂和温度控制,以确保高产率和纯度 .
工业生产方法: this compound 的工业生产很可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。 这包括使用连续流反应器、自动化合成平台以及严格的质量控制措施,以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型: EBI-2511 主要进行有机化合物典型的反应,包括:
氧化: 该反应可以改变 this compound 中存在的官能团,可能改变其生物活性。
还原: 还原反应可用于修饰特定的官能团,影响化合物的稳定性和反应性。
常用试剂和条件:
氧化: 常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化铝锂或硼氢化钠。
取代: 在适当条件下使用卤代烷或酰氯等试剂.
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成各种氧化衍生物,而取代反应可以引入新的官能团,从而可能增强或改变化合物的生物活性 .
科学研究应用
EBI-2511 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 EZH2 在基因调控和表观遗传学中的作用。
生物学: 用于细胞和分子生物学研究,以研究 EZH2 抑制对细胞增殖和分化的影响。
相似化合物的比较
Tazemetostat: Another EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.
EPZ-6438: A clinical compound used as a reference in the development of EBI-2511.
CPI-169: A selective EZH2 inhibitor with a different structural framework
Comparison: this compound is unique in its higher potency and oral bioavailability compared to other EZH2 inhibitors. It has shown superior anti-tumor efficacy in preclinical models, making it a promising candidate for further development. Its ability to significantly reduce H3K27me3 levels in a dose-dependent manner sets it apart from other similar compounds .
属性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVSLBALKNFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of EBI-2511 and how does it impact cancer cells?
A1: this compound is a potent and orally active inhibitor of EZH2 []. EZH2 is an enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is associated with gene silencing and is often dysregulated in various cancers, including Non-Hodgkin's Lymphoma. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and inhibiting cancer cell proliferation.
Q2: What is the significance of the structural modifications made during the development of this compound from earlier EZH2 inhibitors?
A2: this compound was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 []. The research paper highlights that the optimization process involved exploring structure-activity relationships and led to the incorporation of specific chemical groups in this compound. These modifications resulted in improved potency against EZH2 and, importantly, enhanced oral bioavailability in preclinical models compared to earlier compounds.
Q3: What evidence is there for the in vivo efficacy of this compound in treating cancer?
A3: The research demonstrated that this compound exhibited significant in vivo efficacy in preclinical studies []. Specifically, the compound showed potent anti-tumor activity in Pfeiffer tumor xenograft models in mice. This finding suggests that this compound holds promise as a potential therapeutic agent for cancers associated with EZH2 mutations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。